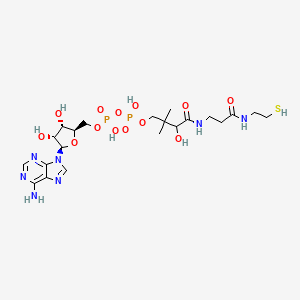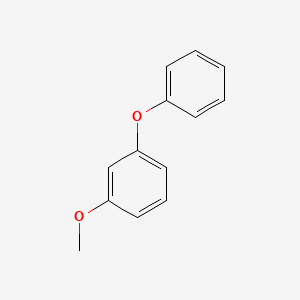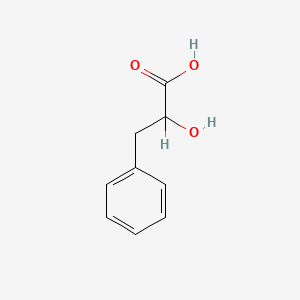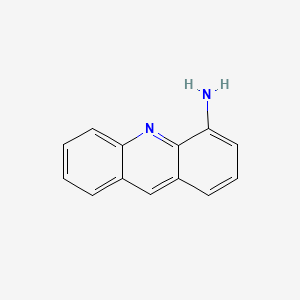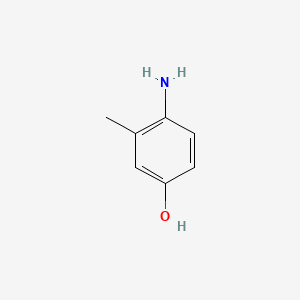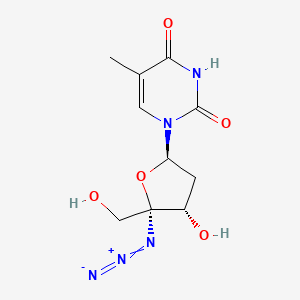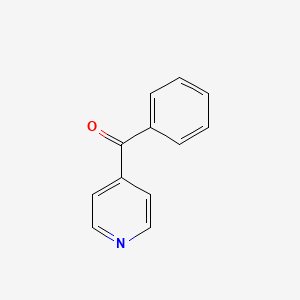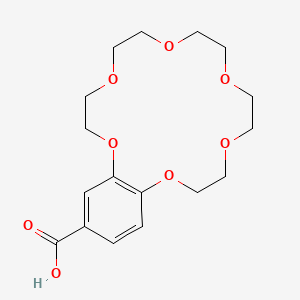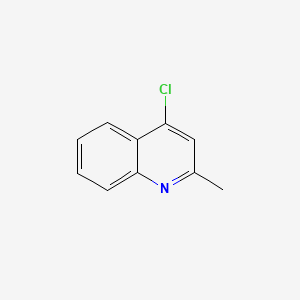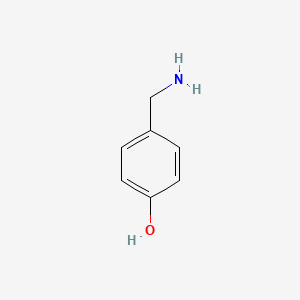![molecular formula C19H18ClN3O2S B1666388 (4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid CAS No. 915082-52-9](/img/structure/B1666388.png)
(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid
Vue d'ensemble
Description
The compound (4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid, also known as A-33, is a chemical with the molecular formula C19H18ClN3O2S . It has a molecular weight of 387.88 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a thiophene ring, and an acetic acid group . The compound’s structure has been analyzed using various techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Applications De Recherche Scientifique
Neuroinflammation Attenuation
PDE4B-IN-2, as a PDE4B subtype-specific inhibitor, has been shown to have a protective effect in neuroinflammation contexts. For instance, a study published in Nature demonstrated partial attenuation of neuroinflammation in mice models with Alzheimer’s disease through the inhibition of PDE4B .
Cardiac Function Regulation
Research published by MDPI indicates that PDE4B is associated with the ryanodine receptor 2 (RyR2) in cardiomyocytes. This association suggests that PDE4B inhibitors like PDE4B-IN-2 could play a role in regulating cardiac function by influencing calcium channels within the heart muscle cells .
Cognitive Enhancement Potential
Early inhibition of PDE4B has been linked to potential cognitive benefits. An article from MDPI discusses how in vitro inhibition of PDE4B can induce microglial filopodia formation, which may counteract microglia activation and prevent the adoption of a ‘disease-associated microglia (DAM)’ phenotype, potentially instilling cognitive resilience .
Anti-inflammatory Applications
PDE4B-IN-2 is part of a class of next-generation PDE4 inhibitors that selectively target PDE4B/D isoforms. These selective inhibitors are critical for achieving anti-inflammatory effects and may offer higher efficacy than previously approved pan-PDE4 inhibitors, according to research from Springer .
Depression Treatment
Increasing cAMP levels through PDE4 inhibition has made depression an attractive target for compounds like PDE4B-IN-2. Several PDE4 inhibitors have entered clinical trials in the past decade, aiming to treat depression by modulating this pathway .
Propriétés
IUPAC Name |
2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSPBLZPJMXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research highlights the importance of PDE4B in inflammatory processes. How can targeting specific PDE4 subtypes, like PDE4B, be advantageous over broader PDE4 inhibition in terms of therapeutic benefit?
A1: [, ] As highlighted in the studies, PDE4 exists in different subtypes, each potentially playing distinct roles in various cell types and physiological processes. While broader PDE4 inhibitors can effectively modulate inflammatory responses, they often come with undesirable side effects, such as nausea and emesis. [] Targeting specific subtypes like PDE4B offers the potential for a more targeted approach. By selectively inhibiting PDE4B, researchers aim to achieve the desired anti-inflammatory effects while minimizing off-target effects and improving the overall safety profile of the treatment. [, ] This is exemplified by the study demonstrating that PDE4B ablation protected mice from LPS-induced shock without affecting global cAMP concentration, suggesting a highly specialized function of PDE4B. []
Q2: The research primarily focuses on in vitro and in vivo models to study PDE4B and inflammation. What are some challenges in translating these findings to clinical applications in humans, and how can these challenges be addressed?
A2: While in vitro and in vivo models provide valuable insights into biological mechanisms and drug efficacy, translating these findings to human clinical trials presents unique challenges. Animal models might not fully recapitulate the complexity of human diseases, and responses to drugs can differ between species. Additionally, dosing, drug metabolism, and potential long-term effects observed in animal models might not directly translate to humans.
Q3: The paper mentions a PDE4 selective inhibitor, rolipram. Can you elaborate on the concept of selectivity in drug development and its importance, particularly in the context of inflammatory diseases?
A3: Selectivity, in the context of drug development, refers to a drug's ability to preferentially bind to and act on a specific target, such as a particular enzyme subtype or receptor, while minimizing interactions with other off-target molecules. This targeted approach is crucial for maximizing therapeutic benefits and minimizing unwanted side effects. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




